molecular formula C15H7F6N B15194910 3,2'-Bis(trifluoromethyl)biphenyl-4-carbonitrile CAS No. 582293-27-4

3,2'-Bis(trifluoromethyl)biphenyl-4-carbonitrile

Cat. No.: B15194910
CAS No.: 582293-27-4
M. Wt: 315.21 g/mol
InChI Key: LVFYAAITUNIVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile: is an aromatic compound characterized by the presence of two trifluoromethyl groups and a carbonitrile group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile typically involves the following steps:

    Suzuki-Miyaura Coupling Reaction: This reaction is commonly used to form the biphenyl core. It involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.

    Nitrile Formation: The carbonitrile group can be introduced through a cyanation reaction, typically using a cyanating agent like copper(I) cyanide.

Industrial Production Methods: Industrial production of 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl core, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the biphenyl core.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry: 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s potential as a pharmaceutical intermediate makes it valuable in the development of new drugs. Trifluoromethyl groups are known to enhance the pharmacokinetic properties of drugs, making this compound a useful starting material for drug discovery.

Industry: In the materials science industry, 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile depends on its specific application. In medicinal chemistry, the trifluoromethyl groups can enhance the binding affinity of drug molecules to their targets by increasing lipophilicity and metabolic stability. The carbonitrile group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

Comparison with Similar Compounds

  • 3,4’-Bis(trifluoromethyl)biphenyl-4-carbonitrile
  • 2,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile
  • 4,4’-Bis(trifluoromethyl)biphenyl-4-carbonitrile

Comparison: 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile is unique due to the specific positioning of the trifluoromethyl groups and the carbonitrile group on the biphenyl core. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications where other isomers may not be as effective.

Properties

CAS No.

582293-27-4

Molecular Formula

C15H7F6N

Molecular Weight

315.21 g/mol

IUPAC Name

2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]benzonitrile

InChI

InChI=1S/C15H7F6N/c16-14(17,18)12-4-2-1-3-11(12)9-5-6-10(8-22)13(7-9)15(19,20)21/h1-7H

InChI Key

LVFYAAITUNIVMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.